molecular formula C6H5BrN2S B13471317 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole

5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole

Cat. No.: B13471317
M. Wt: 217.09 g/mol
InChI Key: QVACSWLIWSOHJE-UHFFFAOYSA-N
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Description

5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole is an organic compound that belongs to the class of heterocyclic compounds known as thienopyrazoles. These compounds are characterized by a fused ring system containing both a thiophene and a pyrazole ring. Thienopyrazoles have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1-methyl-1H-pyrazole with thiophene derivatives under cyclization conditions . The reaction conditions often include the use of catalysts such as copper chloride (CuCl2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted thienopyrazoles, sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5BrN2S

Molecular Weight

217.09 g/mol

IUPAC Name

5-bromo-3-methyl-2H-thieno[2,3-c]pyrazole

InChI

InChI=1S/C6H5BrN2S/c1-3-4-2-5(7)10-6(4)9-8-3/h2H,1H3,(H,8,9)

InChI Key

QVACSWLIWSOHJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(SC2=NN1)Br

Origin of Product

United States

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